molecular formula C25H28BrP B8305385 (Cyclohexylmethyl)triphenylphosphonium bromide

(Cyclohexylmethyl)triphenylphosphonium bromide

Cat. No.: B8305385
M. Wt: 439.4 g/mol
InChI Key: WGKJVVSZBRJVNS-UHFFFAOYSA-M
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Description

(Cyclohexylmethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H28BrP. It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is to react triphenylphosphine with cyclohexylmethyl bromide under reflux conditions in an appropriate solvent such as toluene or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield (Cyclohexyl)methyltriphenylphosphonium methoxide.

Scientific Research Applications

(Cyclohexylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.

    Biology: The compound’s lipophilic nature allows it to be used in studies involving membrane transport and cellular uptake.

    Industry: The compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium bromide primarily involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium Bromide
  • Benzyltriphenylphosphonium Bromide
  • Allyltriphenylphosphonium Bromide

Uniqueness

(Cyclohexylmethyl)triphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C25H28BrP

Molecular Weight

439.4 g/mol

IUPAC Name

cyclohexylmethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C25H28P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1

InChI Key

WGKJVVSZBRJVNS-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.80 g (21.9 mmol) of triphenylphosphine and 8.00 g (43.8 mmol) of cyclohexylmethyl bromide in 30 ml of toluene was heated at reflux for 4 days. After removal of solvent in vacuo, the residue was taken up in tetrahydrofuran and filtered to give 6.96 g (37%) of the desired compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

Mix triphenylphosphine (200 g, 0.76 mol) and bromomethyl-cyclohexane (400 g, 2.26 mol) under an argon atmosphere and stir 16 h at 165° C. Pour the reaction mixture into 750 mL toluene and stir until the suspension reached ambient temperature. Filter and wash the product with diethylether and dry under vaccum to get 332.3 g pure product. MS (m/e): 359.0 (M+H).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step Two

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